
(S)-1-(4-((tert-Butyldimethylsilyl)oxy)phenyl)ethan-1-amine
Vue d'ensemble
Description
(S)-1-(4-((tert-Butyldimethylsilyl)oxy)phenyl)ethan-1-amine, commonly known as TBDMS-PEA, is a chemical compound that is widely used in scientific research. It is a chiral amine that has been extensively studied for its potential applications in drug discovery and development. TBDMS-PEA is a versatile intermediate that can be used for the synthesis of a wide range of compounds, including pharmaceuticals, agrochemicals, and materials.
Mécanisme D'action
The mechanism of action of TBDMS-PEA is not well understood. However, it is believed to act as a chiral auxiliary in asymmetric synthesis, facilitating the formation of enantiomerically pure compounds. TBDMS-PEA is also known to form stable complexes with transition metal catalysts, which can be used in various catalytic reactions.
Biochemical and Physiological Effects:
TBDMS-PEA does not have any known biochemical or physiological effects. It is a stable compound that is not metabolized by the body.
Avantages Et Limitations Des Expériences En Laboratoire
TBDMS-PEA has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. It is also a versatile intermediate that can be used for the synthesis of a wide range of compounds. However, TBDMS-PEA has some limitations. It is a chiral compound, which can make its synthesis and purification more challenging. It is also relatively expensive compared to other commonly used reagents.
Orientations Futures
There are several future directions for the use of TBDMS-PEA in scientific research. One potential application is in the synthesis of novel pharmaceuticals and agrochemicals. TBDMS-PEA can be used as an intermediate in the synthesis of compounds with potential therapeutic or agricultural activity. Another potential direction is in the development of new catalytic reactions. TBDMS-PEA can form stable complexes with transition metal catalysts, which can be used in various catalytic reactions. Finally, TBDMS-PEA can be used as a chiral auxiliary in asymmetric synthesis, facilitating the formation of enantiomerically pure compounds. Further research is needed to explore these and other potential applications of TBDMS-PEA in scientific research.
Conclusion:
In conclusion, TBDMS-PEA is a versatile intermediate that has found extensive applications in scientific research. It is commonly used in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and materials. TBDMS-PEA has several advantages, such as its stability and versatility, but also has some limitations, such as its cost and chiral nature. There are several future directions for the use of TBDMS-PEA in scientific research, including the synthesis of novel compounds, the development of new catalytic reactions, and the use of chiral auxiliaries in asymmetric synthesis.
Applications De Recherche Scientifique
TBDMS-PEA has found extensive applications in scientific research. It is commonly used as an intermediate in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and materials. For example, TBDMS-PEA has been used in the synthesis of novel antitumor agents, such as phenylpyrazole derivatives, which have shown promising anticancer activity in vitro and in vivo.
Propriétés
IUPAC Name |
1-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NOSi/c1-11(15)12-7-9-13(10-8-12)16-17(5,6)14(2,3)4/h7-11H,15H2,1-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHQZPNRCKJQIFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)O[Si](C)(C)C(C)(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NOSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.44 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



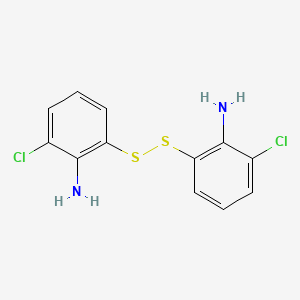
![2-[(3,4-Dimethoxyphenyl)methylidene]-1-benzofuran-3(2H)-one](/img/structure/B3329836.png)

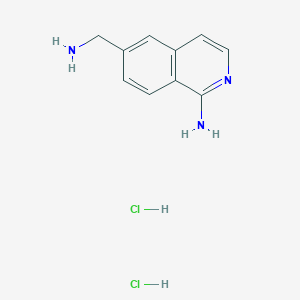
![2-[3-(tert-butoxycarbonylaminomethyl)phenyl]-5-trifluoromethyl-2H-pyrazole-3-carboxylic acid](/img/structure/B3329859.png)
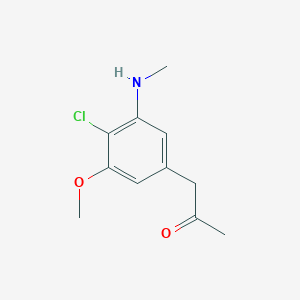
![2-Trimethylsilyl-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B3329868.png)
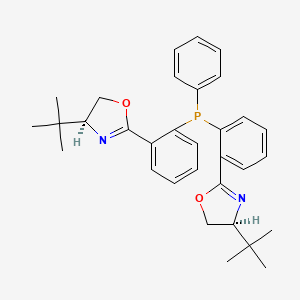
![5-Bromo-7H-benzo[c]fluoren-7-one](/img/structure/B3329879.png)
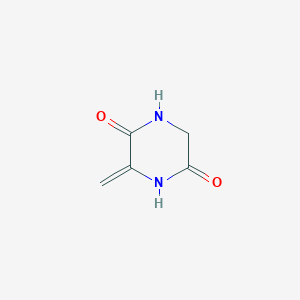
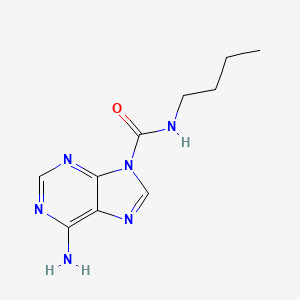
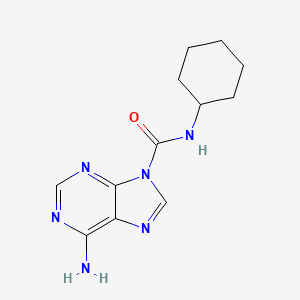
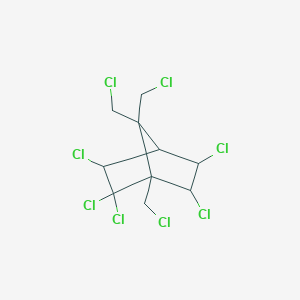
![3-[5-Chloro-2-nitro-4-(trifluoromethyl)phenoxy]pyridine](/img/structure/B3329928.png)